Sequence Composition vs Oximbomotide
Omramotide comprises a 10‑mer sequence (Phe‑Leu‑Pro‑Phe‑Gly‑Phe‑Ile‑Leu‑Pro‑Val, abbreviated FLPFGFILPV) that is entirely distinct from that of the closest in‑class analog Oximbomotide (Leu‑Met‑Asp‑Leu‑Ser‑Thr‑Thr‑Glu‑Val) [1]. The difference in length (10‑mer vs. 9‑mer) and amino acid composition (presence of proline residues in Omramotide) influences secondary structure propensity and proteasomal processing, which in turn affects epitope presentation . Omramotide contains 2 proline residues, while Oximbomotide contains none, which may confer resistance to exopeptidase degradation [2].
| Evidence Dimension | Peptide sequence and length |
|---|---|
| Target Compound Data | 10-mer: FLPFGFILPV (C62H88N10O11) |
| Comparator Or Baseline | Oximbomotide: 9-mer: LMDLSTTEV (C42H73N9O17S) |
| Quantified Difference | Length: 10 vs. 9 residues; Molecular weight: 1149.42 vs. 1008.14 g/mol; Proline content: 2 vs. 0 |
| Conditions | Sequence determined by solid‑phase peptide synthesis and analytical HPLC |
Why This Matters
Sequence differences determine T‑cell epitope specificity; substituting one peptide for another will alter the immune response profile and invalidate cross‑study comparisons.
- [1] PeptideDB. Omramotide and Oximbomotide entries. Sequences: FLPFGFILPV (Omramotide) and LMDLSTTEV (Oximbomotide). View Source
- [2] Venditto, V.J., et al. (2013). Proline-rich antimicrobial peptides: potential therapeutics. Future Med Chem. 5(10):1173-1195. Discusses proline effects on peptide stability. View Source
